![molecular formula C8H15N B1284174 2-Azaspiro[3.5]nonane CAS No. 666-08-0](/img/structure/B1284174.png)

2-Azaspiro[3.5]nonane

Descripción general

Descripción

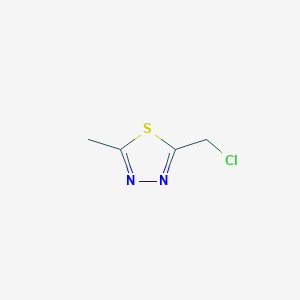

2-Azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors .

Synthesis Analysis

The synthesis of 2-Azaspiro[3.5]nonane involves highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines . This methodology is applicable to the synthesis of 1-substituted 2-azaspiro .Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.5]nonane is 1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 . The molecular weight is 127.19 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Azaspiro[3.5]nonane are not detailed in the search results, the compound is known to be used in the preparation of benzothienoazepine compounds .Physical And Chemical Properties Analysis

2-Azaspiro[3.5]nonane is a solid or semi-solid or lump or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

2-Azaspiro[3.5]nonane has been used in the synthesis of a spirocyclic oxetane-fused benzimidazole . This compound has been studied for its potential as a synthetic intermediate and for its pharmacological properties.

Structural Alternatives in Medicinal Chemistry

Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Leuco Dyes

Spiro forms of oxazines, which include 2-Azaspiro[3.5]nonane, find applications as leuco dyes . These compounds frequently display chromism, reversibly interchanging between their colorless and colored forms .

Photochromic Materials

Spiro compounds, including 2-Azaspiro[3.5]nonane, are used as photochromic materials . These materials can change their color when exposed to light, making them useful in various applications such as optical data storage and smart windows .

Synthesis of Pharmaceuticals

2-Azaspiro[3.5]nonane has been used in the synthesis of various pharmaceuticals. Its unique structure and properties make it a valuable component in the development of new drugs and treatments.

Biochemistry, Pharmacology, and Toxicology Research

2-Azaspiro[3.5]nonane has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. Its unique structure and properties make it a valuable tool in these areas of research.

Safety and Hazards

Direcciones Futuras

2-Azaspiro[3.5]nonane holds immense potential for developing innovative solutions across multiple fields.

Relevant Papers The relevant papers retrieved indicate that 2-Azaspiro[3.5]nonane is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors . Another paper discusses the asymmetric synthesis of 1-substituted 2-azaspiro .

Mecanismo De Acción

Target of Action

Spirocyclic oxetanes, including 2-oxa-6-azaspiro[33]heptane and 2-oxa-7-azaspiro[35]nonane, have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent enabling higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site , an enzyme over-expressed in cancer cell lines .

Mode of Action

The exact mode of action of 2-Azaspiro[3It is known that spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azaspiro[3The compound’s synthesis involves oxidative cyclizations , which could potentially impact various biochemical pathways.

Propiedades

IUPAC Name |

2-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-9-7-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBODJKKYTBNWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576189 | |

| Record name | 2-Azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.5]nonane | |

CAS RN |

666-08-0 | |

| Record name | 2-Azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-azaspiro[3.5]nonane being investigated for drug design?

A1: 2-Azaspiro[3.5]nonane and its derivatives are considered bioisosteres of pipecolic acid. [] Bioisosteres are chemical groups or moieties with similar physical and chemical properties that elicit similar biological responses. Since pipecolic acid is a known bioactive compound, researchers are interested in exploring the potential of 2-azaspiro[3.5]nonane derivatives as novel therapeutic agents. []

Q2: What synthetic strategies are available for producing 2-azaspiro[3.5]nonane derivatives?

A2: Researchers have successfully synthesized 1-substituted 2-azaspiro[3.5]nonanes through a diastereoselective addition reaction. [] This involves reacting ethyl cyclobutanecarboxylate anions with Davis-Ellman's imines. This method offers high yields (up to 90%) and excellent diastereoselectivity (dr values up to 98:2). []

Q3: How does the structure of 2-azaspiro[3.5]nonane influence its interactions with cucurbit[7]uril (CB[7])?

A3: Studies have shown that the size of the rings in spirocyclic compounds significantly affects their binding affinity to CB[7]. [] 2-Azaspiro[3.5]nonane, with its nine heavy atoms, exhibits a high binding constant with CB[7], indicating strong host-guest complexation. [] This interaction is particularly relevant for potential applications in supramolecular chemistry and drug delivery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)